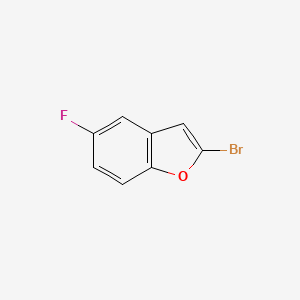

2-Bromo-5-fluorobenzofuran

Description

2-Bromo-5-fluorobenzofuran is a heterocyclic aromatic compound featuring a benzofuran core substituted with bromine at position 2 and fluorine at position 5. For instance, sulfinyl and phenyl substituents on benzofuran analogs have been shown to influence crystal packing and intermolecular interactions, which may correlate with stability and bioavailability .

Properties

IUPAC Name |

2-bromo-5-fluoro-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrFO/c9-8-4-5-3-6(10)1-2-7(5)11-8/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWCUPICHJGSWJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C=C(O2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-fluorobenzofuran typically involves the bromination and fluorination of benzofuran derivatives. One common method includes the bromination of 5-fluorobenzofuran using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production of by-products and waste.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-fluorobenzofuran undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding benzofuranones or other oxidized derivatives.

Reduction Reactions: The bromine and fluorine atoms can be reduced to form dehalogenated products.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium methoxide, potassium tert-butoxide, or lithium diisopropylamide (LDA) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or hydrogen peroxide (H₂O₂) in acidic or basic media.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed:

Substitution Reactions: Substituted benzofurans with various functional groups.

Oxidation Reactions: Benzofuranones and other oxidized derivatives.

Reduction Reactions: Dehalogenated benzofurans.

Scientific Research Applications

2-Bromo-5-fluorobenzofuran has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Explored as a lead compound in drug discovery and development for various therapeutic applications.

Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluorobenzofuran involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms enhance the compound’s ability to form strong interactions with biological macromolecules, such as proteins and nucleic acids. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key benzofuran derivatives and their structural/functional differences:

Key Findings from Comparative Analysis

Substituent Position and Electronic Effects

- Halogen Placement: Bromine at position 2 (as in the target compound) versus position 5 (e.g., ) alters electronic distribution. In contrast, bromine at position 5 (e.g., ) could enhance resonance stabilization of the sulfinyl group at position 3 .

- Fluorine’s Role : Fluorine at position 5 (target compound) versus fluorophenyl groups (e.g., ) introduces steric and electronic differences. Fluorine’s high electronegativity may improve metabolic stability and membrane permeability compared to bulkier fluorophenyl substituents .

Functional Group Contributions

- Sulfinyl Groups : Phenylsulfinyl (e.g., ) versus methylsulfinyl () substituents at position 3 influence hydrogen-bonding capacity and crystal packing. For example, phenylsulfinyl groups in form stronger intermolecular interactions (e.g., C–H···O bonds), enhancing crystalline stability .

- Carbaldehyde Moieties : Derivatives like 5-bromobenzo[b]furan-2-carbaldehyde serve as intermediates in synthesizing more complex molecules but lack direct pharmacological data.

Pharmacological Implications

While direct bioactivity data for this compound is unavailable, analogs with sulfinyl groups (e.g., ) demonstrate broad-spectrum antimicrobial and antifungal properties.

Biological Activity

2-Bromo-5-fluorobenzofuran is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant case studies, providing a comprehensive overview of its activity.

Molecular Structure:

- Molecular Formula: C10H7BrF1O

- Molecular Weight: 245.07 g/mol

Functional Groups:

- The presence of bromine and fluorine atoms significantly influences the compound's reactivity and biological interactions.

This compound exerts its biological effects through several mechanisms:

- Receptor Binding: It may act as a ligand for various receptors, influencing signal transduction pathways. Research indicates potential interactions with serotonin receptors, which are crucial for mood regulation and neurological functions .

- Enzyme Modulation: The compound can inhibit or activate specific enzymes involved in metabolic pathways, affecting cellular processes such as proliferation and apoptosis .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. A study demonstrated its effectiveness against several bacterial strains, indicating its potential as an antibacterial agent. The following table summarizes the antimicrobial activity:

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Pseudomonas aeruginosa | 10 | 128 |

These results suggest that the compound could be developed into a therapeutic agent for treating bacterial infections .

Anticancer Activity

In vitro studies have shown that this compound can significantly inhibit cancer cell growth. Notably, it has been tested against various cancer cell lines with the following results:

| Cell Line | IC50 (µM) |

|---|---|

| Colon Cancer (HCT116) | 0.73 ± 0.10 |

| Pancreatic Cancer (PANC1) | 0.23 ± 0.04 |

The structure-activity relationship (SAR) indicates that the hydroxymethyl substituent enhances its potency against cancer cells, making it a promising candidate for further development in cancer therapy .

Study on Antimicrobial Efficacy

A detailed investigation into the antimicrobial efficacy of benzofuran derivatives, including this compound, revealed that halogenated compounds generally exhibited superior antibacterial activity compared to their non-halogenated counterparts. The presence of bromine and fluorine at specific positions was critical for enhancing this activity .

Antitumor Activity Evaluation

In a preclinical study involving various cancer models, compounds similar to this compound demonstrated significant antitumor effects. The findings indicated that modifications in the benzofuran structure could lead to improved binding affinity to target proteins involved in tumor growth inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.